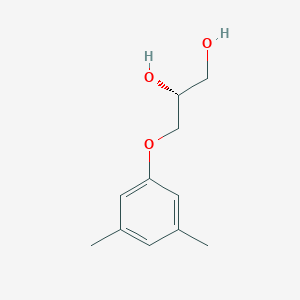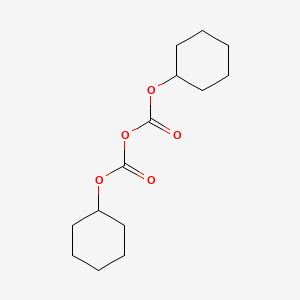
Dicyclohexyl dicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl dicarbonate is an organic compound with the molecular formula C14H22O6. It is a derivative of dicarbonic acid and is characterized by the presence of two cyclohexyl groups attached to a dicarbonate functional group. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexyl dicarbonate can be synthesized through the reaction of cyclohexyl alcohol with phosgene or carbonyl diimidazole. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted byproducts. The general reaction is as follows:
[ \text{2 C}6\text{H}{11}\text{OH} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{22}\text{O}_6 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl dicarbonate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexyl alcohol and carbon dioxide.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Esterification: Often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Usually performed with the aid of catalysts like sodium methoxide or potassium carbonate.
Major Products Formed
Hydrolysis: Cyclohexyl alcohol and carbon dioxide.
Esterification: Cyclohexyl esters.
Transesterification: New esters formed by exchanging the alkoxy groups.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl dicarbonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the protection of hydroxyl groups in organic synthesis.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Materials Science: Utilized in the production of polymers and other advanced materials.
Biotechnology: Applied in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of dicyclohexyl dicarbonate involves the formation of reactive intermediates that facilitate the desired chemical transformations. For example, in esterification reactions, it forms an activated ester intermediate that readily reacts with carboxylic acids to form esters. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl dicarbonate: Another dicarbonate compound with similar reactivity but different physical properties.
Diethyl dicarbonate: Similar in structure but with ethyl groups instead of cyclohexyl groups.
Di-tert-butyl dicarbonate:
Uniqueness
Dicyclohexyl dicarbonate is unique due to its bulky cyclohexyl groups, which can provide steric hindrance and influence the reactivity and selectivity of reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Eigenschaften
CAS-Nummer |
61114-49-6 |
|---|---|
Molekularformel |
C14H22O5 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
cyclohexyl cyclohexyloxycarbonyl carbonate |
InChI |
InChI=1S/C14H22O5/c15-13(17-11-7-3-1-4-8-11)19-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI-Schlüssel |
FCCLVOALKRAYGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)OC(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)

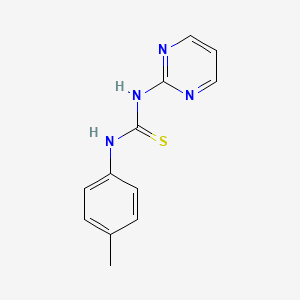
![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
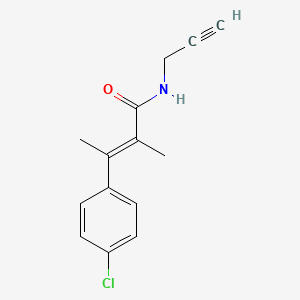
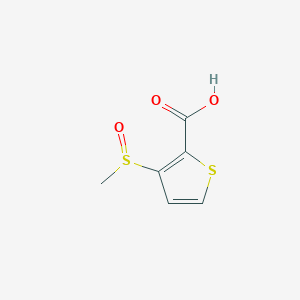
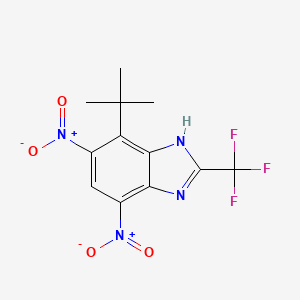
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
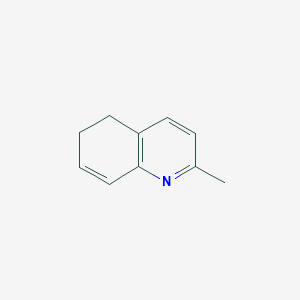
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
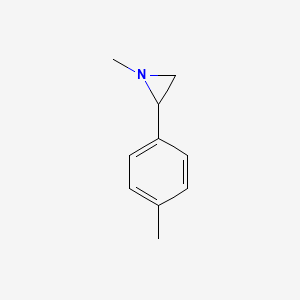
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)
